molecular formula C7H11BrO3 B1368988 Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate CAS No. 84691-57-6

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Cat. No. B1368988
CAS RN: 84691-57-6
M. Wt: 223.06 g/mol
InChI Key: NPNKYOWEYMYAHO-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate” is a chemical compound with the molecular formula C7H11BrO3 . It has a molecular weight of 223.07 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate” is 1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate” is a pale-yellow to yellow-brown liquid .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their presence in natural products and drugs. They exhibit various biological activities and are crucial in cell biology. Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be used in the synthesis of indole derivatives, which are important for the treatment of cancer, microbial infections, and other disorders .

Alkaloid Synthesis

Alkaloids are naturally occurring compounds that have pronounced physiological actions on humans. The compound can serve as a precursor in the total synthesis of complex alkaloids, which are used in a wide range of pharmacological applications .

Antiviral Agents

Research has shown that indole derivatives, which can be synthesized using Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, possess antiviral activities. These compounds can inhibit the replication of various viruses, including influenza and Coxsackie B4 virus, making them valuable in the development of new antiviral drugs .

Anti-HIV Activity

Indole-based compounds have been investigated for their potential to inhibit HIV replication. The synthesis of these compounds, facilitated by intermediates like Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate, could lead to new treatments for HIV infection .

Antifungal Applications

The antifungal properties of synthetic compounds derived from Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate have been explored. These studies are crucial for the development of new antifungal agents that can be used to treat various fungal infections .

Chemoinformatics

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be used in chemoinformatics to develop new medical drugs. Chemoinformatics involves the study and organization of chemical information, which is essential in the pharmaceutical industry for the discovery of novel therapeutic agents .

Safety and Hazards

The compound is corrosive and poses a danger if ingested, inhaled, or comes into contact with skin . The safety precautions include wearing protective clothing and eye protection, and in case of contact with eyes, rinsing cautiously with water and seeking medical attention .

Mechanism of Action

Target of Action

Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate is a complex organic compound with a molecular formula of C7H11BrO3 The primary targets of this compound are not explicitly mentioned in the available literature

Pharmacokinetics

The compound’s predicted boiling point is235.8±15.0 °C , and its predicted density is 1.412±0.06 g/cm3 These properties could influence its absorption and distribution within the body

properties

IUPAC Name

methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c1-7(2,5(9)4-8)6(10)11-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKYOWEYMYAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574707
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84691-57-6
Record name Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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